molecular formula C11H17BFNO2 B1434188 (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid CAS No. 1704064-27-6

(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid

Cat. No.: B1434188
CAS No.: 1704064-27-6
M. Wt: 225.07 g/mol
InChI Key: ULUKGDOJHNTXSR-UHFFFAOYSA-N
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Description

(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid functional group attached to a phenyl ring substituted with a diethylamino methyl group and a fluorine atom. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The starting material, 2-fluoroaniline, undergoes a reaction with formaldehyde and diethylamine to introduce the diethylamino methyl group at the para position relative to the fluorine atom.

    Borylation: The resulting intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step introduces the boronic acid group at the ortho position relative to the fluorine atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding boronic acid derivatives.

    Reduction: The compound can be reduced to form boronic esters or other reduced boron-containing species.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed:

    Oxidation: Boronic acid derivatives.

    Reduction: Boronic esters or reduced boron species.

    Substitution: Various biaryl compounds or other cross-coupled products.

Scientific Research Applications

(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the diethylamino methyl and fluorine substituents, making it less versatile in certain applications.

    (4-Fluorophenyl)boronic Acid: Similar structure but without the diethylamino methyl group, resulting in different reactivity and applications.

    (4-(Diethylamino)methyl)phenylboronic Acid:

Uniqueness: (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid is unique due to the combination of the diethylamino methyl group and the fluorine atom, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.

Properties

IUPAC Name

[4-(diethylaminomethyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)11(13)7-9/h5-7,15-16H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUKGDOJHNTXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN(CC)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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